molecular formula CC29H29N3O6S B1665052 AFN-1252 tosylate CAS No. 1047981-31-6

AFN-1252 tosylate

Cat. No. B1665052
CAS RN: 1047981-31-6
M. Wt: 547.6 g/mol
InChI Key: NHTYVWVPSCBFQW-HCUGZAAXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AFN-1252 tosylate is an enoyl-ACP Reductase Inhibitor

Scientific Research Applications

Staphylococcus-Specific Spectrum of Activity

AFN-1252 tosylate demonstrates significant potential in targeting Staphylococcus infections, particularly due to its potent inhibitory action on enoyl-acyl carrier protein reductase (FabI) in Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains. Its activity is highly specific to Staphylococcus species, showing negligible effects on other bacteria such as Streptococcus pneumoniae, Enterococcus spp., and various gram-negative bacilli (Karlowsky et al., 2009).

Mode of Action and Efficacy

AFN-1252's mechanism involves the inhibition of fatty acid biosynthesis in Staphylococcus aureus. Its ability to reduce the viability of both methicillin-susceptible and methicillin-resistant S. aureus strains, along with a low propensity for resistance development, highlights its therapeutic potential. The drug has demonstrated efficacy in both in vitro and in vivo models, including mouse models of septicemia (Kaplan et al., 2012).

Gene Expression Alteration in Staphylococcus aureus

AFN-1252 has been found to influence gene expression in Staphylococcus aureus, particularly increasing the expression of fatty acid synthetic genes while repressing the expression of virulence genes controlled by the SaeRS 2-component regulator. This effect varies with the physiological state of the bacteria (Parsons et al., 2013).

Resistance Mechanisms

Research into resistance mechanisms against AFN-1252 reveals that it arises from specific missense mutations in Staphylococcus aureus FabI. These mutations modify the interaction between the drug and FabI enzyme but do not significantly impact bacterial growth or the drug's efficacy at therapeutic concentrations (Yao et al., 2013).

Pharmacokinetics and Safety

Studies have evaluated the absorption, distribution, metabolism, and excretion of AFN-1252 in both animal models and humans. Its potential for both intravenous and oral administration, along with good tissue distribution, supports its use in treating Staphylococcus infections. Additionally, AFN-1252 has been shown to be safe and well-tolerated in human subjects (Kaplan et al., 2013; Hafkin et al., 2015; Hunt et al., 2016).

In Vitro Activity and Pharmacodynamics

AFN-1252 maintains its activity against Staphylococcus spp. in various conditions, including in the presence of serum and when combined with other antibiotics. Its selective spectrum of activity and demonstrated synergy with other antibiotics further underline its potential for targeted staphylococcal therapy (Kaplan et al., 2013; Tsuji et al., 2013).

Effectiveness in Treating Acute Bacterial Skin Infections

AFN-1252 has been evaluated in a phase II trial for the treatment of acute bacterial skin and skin structure infections (ABSSSI) due to staphylococci, demonstrating high efficacy and safety, including in patients with significant comorbidities (Hafkin et al., 2015).

properties

CAS RN

1047981-31-6

Molecular Formula

CC29H29N3O6S

Molecular Weight

547.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C22H21N3O3.C7H8O3S/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26);2-5H,1H3,(H,8,9,10)/b10-7+;

InChI Key

NHTYVWVPSCBFQW-HCUGZAAXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3

Appearance

Solid powder

Other CAS RN

1047981-31-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AFN-1252 tosylate;  API-1252 tosylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AFN-1252 tosylate
Reactant of Route 2
Reactant of Route 2
AFN-1252 tosylate
Reactant of Route 3
Reactant of Route 3
AFN-1252 tosylate
Reactant of Route 4
Reactant of Route 4
AFN-1252 tosylate
Reactant of Route 5
Reactant of Route 5
AFN-1252 tosylate
Reactant of Route 6
Reactant of Route 6
AFN-1252 tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.